5'-Deoxyadenosine

Descripción

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

main heading DEOXYADENOSINE refers to the 3' cpd

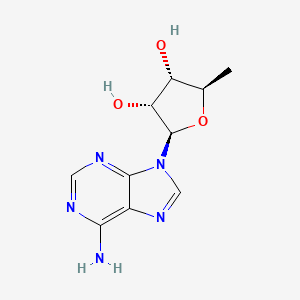

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIMTFOTBMPFP-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036031 | |

| Record name | 5'-Deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4754-39-6 | |

| Record name | 5′-Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.0 - 214.5 °C | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5'-Deoxyadenosine: A Core Byproduct of Radical SAM Enzymology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The radical S-adenosyl-L-methionine (SAM) enzyme superfamily, with over 100,000 homologous members, catalyzes a vast array of essential and chemically challenging reactions across all domains of life.[1][2] A unifying feature of nearly all radical SAM enzymes is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). This radical initiates catalysis, typically by abstracting a hydrogen atom from a substrate, which in turn produces 5'-deoxyadenosine (5'-dAdo) as a stoichiometric byproduct.[3][4] Beyond its role in the catalytic cycle, 5'-dAdo is also generated through "abortive cleavage" or "uncoupled" reactions, where the 5'-dAdo• radical is quenched without substrate turnover.[4] Accumulation of 5'-dAdo is detrimental to cells as it acts as an inhibitor of radical SAM enzymes.[1][5] Consequently, organisms have evolved sophisticated salvage pathways to recycle or dispose of this toxic metabolite. This guide provides a comprehensive technical overview of 5'-dAdo's formation, its metabolic fate, and its biological implications, with a focus on quantitative data, experimental methodologies, and key biochemical pathways.

Generation of this compound by Radical SAM Enzymes

The canonical mechanism of radical SAM enzymes involves the binding of SAM to a [4Fe-4S] cluster within the enzyme's active site.[4] A one-electron reduction of this cluster facilitates the reductive cleavage of the C5'-S bond of SAM, generating methionine and the highly reactive 5'-deoxyadenosyl radical.[6] This radical then abstracts a hydrogen atom from the substrate, initiating the specific reaction catalyzed by the enzyme and forming this compound as a stable byproduct.[4]

Diagram: Generalized Mechanism of Radical SAM Enzymes

Caption: Generalized mechanism of 5'-dAdo formation by radical SAM enzymes.

Stoichiometry and Uncoupled Formation

While 5'-dAdo is a product of the primary catalytic cycle, its formation is not always coupled to product generation. In the absence of a substrate or when using certain artificial reducing agents, radical SAM enzymes can catalyze the "abortive cleavage" of SAM, leading to the formation of 5'-dAdo without substrate modification.[4][7] This uncoupled reaction is an important consideration in in vitro enzyme assays.

The stoichiometry of SAM cleavage, and thus 5'-dAdo production, varies depending on the specific radical SAM enzyme and its catalytic cycle. For instance, enzymes like biotin (B1667282) synthase and lipoyl synthase, which insert two sulfur atoms into their substrates, are believed to consume two equivalents of SAM to produce one equivalent of their respective products, thereby generating two molecules of 5'-dAdo per product molecule.[8][9][10]

| Enzyme Family | Substrate | Product | SAM Consumed per Product | 5'-dAdo Produced per Product | Reference |

| Biotin Synthase (BioB) | Dethiobiotin | Biotin | 2 | 2 | [8] |

| Lipoyl Synthase (LipA) | Octanoyl-ACP | Lipoyl-ACP | 2 | 2 | [9][10] |

| General Radical SAM Enzymes | R-H | R-X | 1 | 1 | [4] |

Table 1: Stoichiometry of this compound Production by Select Radical SAM Enzymes. This table highlights enzymes with known SAM consumption stoichiometry. For many radical SAM enzymes, a 1:1 ratio is assumed for productive turnover.

Metabolic Fate of this compound

The accumulation of 5'-dAdo is toxic to cells due to its inhibitory effect on radical SAM enzymes.[1][5] Therefore, efficient salvage pathways have evolved to metabolize this byproduct. These pathways not only detoxify 5'-dAdo but can also recycle its components into central metabolism.

The Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt

A primary route for 5'-dAdo salvage in many bacteria is the Dihydroxyacetone Phosphate (DHAP) shunt.[2][11] This pathway can be carried out by a dedicated set of enzymes (DrdK, DrdI, DrdA) or by promiscuous enzymes from the methionine salvage pathway (MtnP/MtnN, MtnK, MtnA, MtnB).[2] The key steps are:

-

Phosphorolysis or Nucleoside Cleavage and Phosphorylation: 5'-dAdo is converted to 5-deoxyribose-1-phosphate (5dR-1P). This can occur in a single step catalyzed by a phosphorylase or in two steps involving a nucleosidase followed by a kinase.[11]

-

Isomerization: 5-deoxyribose-1-phosphate is isomerized to 5-deoxyribulose-1-phosphate.

-

Aldol Cleavage: 5-deoxyribulose-1-phosphate is cleaved by an aldolase (B8822740) to yield dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[11]

DHAP can then enter glycolysis, and acetaldehyde can be further metabolized.

Diagram: this compound Salvage via the DHAP Shunt

Caption: The DHAP shunt pathway for the metabolic salvage of 5'-dAdo.

Alternative Salvage Pathway in Cyanobacteria

In the unicellular cyanobacterium Synechococcus elongatus, an alternative salvage pathway for 5'-dAdo has been identified that leads to the production of bioactive compounds.[5][12] In this pathway, 5'-dAdo is converted to 5-deoxyribose, which is then used to synthesize and excrete 7-deoxysedoheptulose.[5][12] This unusual deoxy-sugar acts as an antimetabolite of the shikimate pathway, giving the organism a competitive advantage.[12]

Biological Significance and Therapeutic Implications

The primary biological significance of 5'-dAdo metabolism lies in the necessity to prevent its accumulation and the resulting inhibition of essential radical SAM enzymes.[1][5] However, the salvage pathways themselves can have further implications. The DHAP shunt, for example, allows some pathogenic bacteria to use 5'-dAdo and related nucleosides as a carbon and energy source, potentially contributing to their survival in host environments.

From a therapeutic perspective, the enzymes involved in 5'-dAdo metabolism could be potential drug targets. Inhibiting the salvage pathways in pathogenic organisms could lead to the accumulation of toxic 5'-dAdo, thereby hindering their growth. Conversely, understanding the inhibitory properties of 5'-dAdo and its analogs on specific radical SAM enzymes could inform the design of novel antibiotics or other therapeutic agents. For example, 5'-amino-5'-deoxyadenosine (B1666341) has been used as a lead compound for the development of potent adenosine (B11128) kinase inhibitors.[1][13]

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

The quantification of 5'-dAdo in enzymatic assays is crucial for studying the kinetics and stoichiometry of radical SAM enzymes. Reversed-phase HPLC is a common and robust method for this purpose.

Diagram: Experimental Workflow for 5'-dAdo Quantification

Caption: A typical workflow for the quantification of 5'-dAdo from a radical SAM enzyme assay.

Detailed Methodology:

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound (commercially available) of known concentration in the assay buffer.

-

Generate a series of dilutions from the stock solution to create standards ranging from the expected low to high concentrations in the enzymatic assay.

-

Inject each standard onto the HPLC system to generate a standard curve of peak area versus concentration.

-

-

Enzymatic Reaction:

-

Set up the radical SAM enzyme reaction in an anaerobic environment if the enzyme is oxygen-sensitive.

-

The reaction mixture should contain the purified enzyme, S-adenosyl-L-methionine (SAM), the substrate (if studying coupled turnover), a suitable reducing system (e.g., sodium dithionite (B78146) or a physiological reductant system), and buffer.

-

Initiate the reaction by adding one of the components (e.g., SAM or the enzyme).

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

Sample Preparation for HPLC:

-

Quench the reaction at various time points by adding a quenching solution (e.g., trichloroacetic acid to a final concentration of 5-10%) or by heat inactivation.

-

Centrifuge the quenched reaction mixture at high speed (e.g., >13,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used for nucleoside separation.[14][15]

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common.[14][16] For example, a simple mobile phase could be a mixture of water, acetonitrile, and an ammonium formate buffer.[14]

-

Detection: Monitor the elution profile using a UV detector at 260 nm, the absorbance maximum for adenosine and its derivatives.[14]

-

Injection Volume: Inject a fixed volume of the filtered supernatant.

-

-

Data Analysis:

-

Identify the 5'-dAdo peak in the chromatogram based on its retention time, which should match that of the 5'-dAdo standard.

-

Integrate the peak area of the 5'-dAdo peak.

-

Determine the concentration of 5'-dAdo in the sample by using the standard curve generated in step 1.

-

Conclusion and Future Directions

This compound is an integral, yet often overlooked, component of radical SAM enzyme chemistry. Its formation as a byproduct is a direct consequence of the radical-generating mechanism of this vast enzyme superfamily. The cellular necessity to manage this potentially toxic metabolite has led to the evolution of elegant salvage pathways that are deeply integrated with central metabolism. While significant progress has been made in understanding the generation and metabolic fate of 5'-dAdo, several areas warrant further investigation. A systematic, quantitative analysis of 5'-dAdo production, both from productive turnover and abortive cleavage, across a wider range of radical SAM enzymes would provide a more complete picture of the metabolic burden imposed by these enzymes. Furthermore, while its role as an inhibitor is established, the potential for 5'-dAdo or its downstream metabolites to act as signaling molecules that regulate metabolic pathways remains an intriguing and underexplored area of research. Continued investigation into the enzymology and metabolism of this compound will undoubtedly provide valuable insights for drug development, particularly in the context of infectious diseases where radical SAM enzymes and their associated metabolic pathways represent promising therapeutic targets.

References

- 1. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and Biological Reduction of the Radical SAM Enzyme 7-Carboxy-7-deazaguanine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.psu.edu [pure.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 15. HPLC Separation of Guanosine, Deoxyguanosine, Adenosine, Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 16. protocols.io [protocols.io]

5'-Deoxyadenosine: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxyadenosine is a purine (B94841) nucleoside that plays a crucial role in various metabolic pathways. Structurally, it is an analog of adenosine (B11128) where the hydroxyl group at the 5' position of the ribose sugar is replaced by a hydrogen atom. This seemingly minor modification has significant implications for its chemical properties and biological functions. As a byproduct of several enzymatic reactions, particularly those involving S-adenosylmethionine (SAM), understanding the structure and chemical behavior of this compound is essential for researchers in cellular metabolism, enzymology, and drug development. This technical guide provides an in-depth overview of the core structural and chemical properties of this compound, along with detailed experimental protocols and pathway visualizations.

Structure and Physicochemical Properties

This compound consists of an adenine (B156593) base attached to a deoxyribose sugar moiety. The absence of the 5'-hydroxyl group makes it distinct from its parent molecule, adenosine. This structural difference influences its polarity, solubility, and reactivity.

Chemical Structure

-

IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-methyloxolane-3,4-diol[1]

-

Molecular Formula: C₁₀H₁₃N₅O₃[1]

-

Molecular Weight: 251.24 g/mol [1]

The key structural feature is the methyl group at the 5' position of the oxolane (tetrahydrofuran) ring, which replaces the hydroxymethyl group of adenosine.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | |

| Molecular Weight | 251.24 g/mol | |

| Melting Point | 213.0 - 214.5 °C | [1] |

| Solubility in DMSO | ~15 mg/mL | |

| Solubility in DMF | ~30 mg/mL | |

| Solubility in Water | Sparingly soluble | |

| UV λmax | 259 nm | |

| logP (predicted) | -0.52 |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the purine ring and the remaining hydroxyl groups on the deoxyribose moiety.

-

Stability: this compound is a relatively stable crystalline solid under standard laboratory conditions.

-

Reactivity: The primary sites of reactivity are the amine group on the adenine ring and the secondary hydroxyl groups at the 2' and 3' positions of the deoxyribose. These sites can be targeted for the synthesis of various derivatives. The absence of the 5'-hydroxyl group prevents phosphorylation at this position, a key reaction for adenosine in many biological processes.

Biological Significance and Signaling Pathways

This compound is a key metabolite in the S-adenosylmethionine (SAM) cycle and related pathways. It is a product of radical SAM enzymes, which are involved in a wide range of biochemical transformations. The accumulation of this compound can have inhibitory effects on these enzymes, highlighting the importance of its efficient removal through salvage pathways.

This compound Salvage Pathway

The primary route for the metabolism of this compound is the salvage pathway, which recycles its components. This pathway prevents the accumulation of what would otherwise be a toxic byproduct. The diagram below illustrates a common bacterial this compound salvage pathway.

References

The Pivotal Role of 5'-Deoxyadenosine in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxyadenosine (5'-dAdo) is a crucial metabolite situated at the crossroads of several essential biochemical pathways. Primarily generated as a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions, its intracellular concentration is tightly regulated to prevent cellular toxicity.[1][2] This technical guide provides an in-depth analysis of the metabolic fate of 5'-dAdo, detailing its function in key metabolic and signaling pathways. We will explore the enzymatic reactions governing its synthesis and degradation, present quantitative kinetic data, and provide detailed experimental protocols for its study. Furthermore, this document will illustrate the intricate network of interactions involving 5'-dAdo through comprehensive pathway and workflow diagrams, offering a valuable resource for researchers in metabolism, enzymology, and drug development.

Introduction: The Dual Nature of this compound

This compound is a deoxyribonucleoside that plays a dual role in cellular metabolism. On one hand, it is an unavoidable byproduct of the vast superfamily of radical SAM enzymes, which are critical for a myriad of biochemical transformations, including cofactor biosynthesis, DNA repair, and natural product synthesis.[3][4] On the other hand, the accumulation of 5'-dAdo can be toxic, primarily through the inhibition of the very radical SAM enzymes that produce it, creating a negative feedback loop.[1] This inherent toxicity necessitates efficient salvage pathways to either recycle its components or detoxify the molecule. Understanding these pathways is not only fundamental to comprehending cellular metabolism but also presents opportunities for therapeutic intervention, particularly in diseases with metabolic dysregulation.

Metabolic Pathways Involving this compound

The metabolic processing of 5'-dAdo is crucial for cellular homeostasis. Organisms across all domains of life have evolved sophisticated mechanisms to manage its intracellular levels. The primary routes for 5'-dAdo metabolism are salvage pathways that convert it into useful intermediates or non-toxic products.

The Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt: A Key Salvage Pathway

In many bacteria, the dihydroxyacetone phosphate (DHAP) shunt is a central pathway for the catabolism of 5'-dAdo.[5][6] This pathway efficiently converts the potentially toxic 5'-dAdo into intermediates of central carbon metabolism. The key enzymatic steps are outlined below:

-

Phosphorolysis or Nucleosidic Cleavage: The initial step involves the cleavage of the glycosidic bond of 5'-dAdo. This can be catalyzed by a 5'-methylthioadenosine/5'-deoxyadenosine phosphorylase (MTAP/MTN), yielding adenine (B156593) and 5-deoxyribose-1-phosphate (dR-1-P).[1][3] Alternatively, a nucleosidase can cleave 5'-dAdo to adenine and 5-deoxyribose, which is then phosphorylated to dR-1-P by a specific kinase.[7]

-

Isomerization: 5-deoxyribose-1-phosphate is then isomerized to 5-deoxyribulose-1-phosphate (dRu-1-P) by the enzyme 5-deoxyribose-1-phosphate isomerase (DrdI).[1]

-

Aldol Cleavage: Finally, 5-deoxyribulose-1-phosphate is cleaved by a specific aldolase (B8822740), 5-deoxyribulose-1-phosphate aldolase (DrdA), into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[1][5] DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.

Figure 1: The Dihydroxyacetone Phosphate (DHAP) Shunt for this compound Catabolism.

Intersection with Purine (B94841) Salvage

The adenine released from the initial cleavage of 5'-dAdo can be salvaged through the purine salvage pathway. Adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine (B11128) monophosphate (AMP), which can then be re-integrated into the nucleotide pool. This highlights the resource efficiency of these salvage pathways, reclaiming both the sugar and the base moieties of 5'-dAdo.

Quantitative Data on Enzyme Kinetics

The efficiency of 5'-dAdo metabolism is determined by the kinetic parameters of the enzymes involved. While comprehensive kinetic data for all enzymes with 5'-dAdo as a substrate is not always available, studies on homologous enzymes and related substrates provide valuable insights.

| Enzyme | Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference |

| 5'-Methylthioadenosine Phosphorylase | This compound | Homo sapiens | ~10 | - | [8] |

| 5'-Methylthioadenosine Phosphorylase | 5'-Methylthioadenosine | Homo sapiens | 1.5 | 25 | [9] |

| Deoxyadenosine (B7792050) Kinase | Deoxyadenosine | Mycoplasma mycoides | - | - | [10] |

| Deoxyadenosine Kinase | Deoxyadenosine | Staphylococcus aureus | 2.8 | - | [7] |

Table 1: Kinetic Parameters of Key Enzymes in this compound and Related Metabolism. Note: Data for 5'-dAdo as a substrate is limited; values for related substrates are provided for comparison. "-" indicates data not available in the cited literature.

Impact on Signaling Pathways

The accumulation of this compound and its metabolites can have significant repercussions for cellular signaling, primarily through the modulation of purinergic signaling and cAMP-dependent pathways.

Adenosine Receptor Signaling and cAMP Modulation

Elevated levels of adenosine, which can be influenced by the flux through purine salvage pathways, can activate adenosine receptors, leading to changes in intracellular cyclic AMP (cAMP) levels.[1][6] Specifically, the activation of A2A and A2B adenosine receptors stimulates adenylyl cyclase, increasing cAMP production. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate a multitude of downstream targets, affecting processes such as gene expression, cell growth, and immune responses.[11][12] The accumulation of 5'-dAdo-derived adenosine can thus indirectly perturb these critical signaling cascades.

Figure 2: this compound-Derived Adenosine Modulates cAMP Signaling.

Experimental Protocols

To facilitate the study of this compound metabolism, this section provides detailed methodologies for key experiments.

Quantification of this compound in Cell Culture Supernatants by HPLC

This protocol describes a method for the quantification of extracellular 5'-dAdo using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][13]

Materials:

-

Cell culture supernatant

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K₂CO₃), 2 M

-

Mobile Phase A: 0.1 M Ammonium acetate, pH 5.5

-

Mobile Phase B: Acetonitrile

-

This compound standard

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector (260 nm)

Procedure:

-

Sample Preparation: a. Collect 1 mL of cell culture supernatant. b. Add 100 µL of 0.4 M PCA to precipitate proteins. c. Vortex and incubate on ice for 10 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. f. Neutralize the sample by adding 2 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. g. Centrifuge at 14,000 x g for 5 minutes to remove the precipitate. h. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject 20 µL of the prepared sample. c. Elute with a linear gradient to 100% Mobile Phase B over 20 minutes. d. Monitor the absorbance at 260 nm. e. Quantify the 5'-dAdo peak by comparing its area to a standard curve generated with known concentrations of 5'-dAdo.

Figure 3: Experimental Workflow for HPLC Quantification of this compound.

Assay of 5'-Methylthioadenosine Phosphorylase (MTAP) Activity

This spectrophotometric assay measures the activity of MTAP by coupling the production of adenine to the xanthine (B1682287) oxidase reaction, which generates a colored product.[5]

Materials:

-

Cell lysate

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

This compound (substrate)

-

Xanthine oxidase

-

Purine nucleoside phosphorylase (PNP)

-

Hypoxanthine

-

Spectrophotometer (293 nm)

Procedure:

-

Reaction Mixture Preparation: a. In a 96-well plate, prepare a reaction mixture containing:

- 50 µL Reaction Buffer

- 10 µL Cell lysate

- 10 µL Xanthine oxidase (0.1 U/mL)

- 10 µL PNP (0.1 U/mL)

- 10 µL Hypoxanthine (1 mM)

-

Initiate Reaction: a. Add 10 µL of this compound (to a final concentration of 100 µM) to start the reaction.

-

Measurement: a. Immediately measure the absorbance at 293 nm every 30 seconds for 10 minutes. b. The rate of increase in absorbance is proportional to the MTAP activity. c. Calculate the specific activity based on the protein concentration of the cell lysate.

Conclusion

This compound is a metabolite of significant interest due to its central role as a product of radical SAM enzymes and its potential for cellular toxicity. The intricate salvage pathways, such as the DHAP shunt, highlight the metabolic adaptability of organisms to cope with this molecule. Furthermore, the interplay between 5'-dAdo metabolism and key signaling cascades, like the cAMP pathway, underscores its broader physiological relevance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted functions of this compound and explore its potential as a therapeutic target. A deeper understanding of these metabolic and signaling networks will undoubtedly pave the way for novel strategies in the treatment of various diseases, from infectious diseases to cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Altered intracellular and extracellular signaling leads to impaired T-cell functions in ADA-SCID patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxyribonucleoside Kinases Activate Nucleoside Antibiotics in Severely Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Kinetic mechanism of deoxyadenosine kinase from Mycoplasma determined by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

5'-Deoxyadenosine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxyadenosine (5'-dAdo) is a crucial metabolite situated at the crossroads of S-adenosylmethionine (SAM) utilization and purine (B94841) salvage pathways. Generated as a byproduct of radical SAM enzymes, its accumulation can be toxic and inhibitory to these same enzymes.[1][2] Consequently, organisms across all domains of life have evolved intricate salvage pathways to recycle or detoxify this nucleoside. This technical guide provides an in-depth exploration of the synthesis, degradation, and regulatory functions of this compound in purine metabolism. It details the key enzymatic players, presents quantitative kinetic data, outlines experimental methodologies for its study, and discusses its relevance as a target for drug development, particularly in oncology and infectious diseases.

Introduction: The Dual Nature of this compound

This compound is a purine nucleoside that differs from adenosine (B11128) by the absence of a hydroxyl group at the 5' position of the ribose sugar.[3] It is primarily formed as a universal byproduct of the vast superfamily of radical S-adenosylmethionine (SAM) enzymes, which are involved in a myriad of essential biochemical transformations, including cofactor biosynthesis, DNA repair, and enzyme activation.[4] The generation of 5'-dAdo is a consequence of the reductive cleavage of SAM to produce a highly reactive 5'-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from a substrate.[4]

While essential for radical-based catalysis, the accumulation of 5'-dAdo is detrimental to cells. It acts as a product inhibitor of the very radical SAM enzymes that produce it, highlighting the critical need for efficient salvage or disposal pathways.[1][2] The metabolism of 5'-dAdo is therefore not mere waste disposal but a vital process for maintaining cellular homeostasis and ensuring the continued function of radical SAM-dependent pathways. Moreover, the pathways that metabolize 5'-dAdo are intertwined with central carbon metabolism and the purine salvage pathway, making it a key node in cellular metabolic networks. In certain cancers, alterations in these pathways present unique vulnerabilities that can be exploited for therapeutic intervention.[5][6][7]

Synthesis and Salvage Pathways of this compound

The metabolic fate of this compound is diverse and varies between organisms. The primary routes for its metabolism are salvage pathways that either recycle its components back into central metabolism or convert it into other molecules.

Generation from Radical SAM Enzymes

The synthesis of 5'-dAdo is intrinsically linked to the catalytic cycle of radical SAM enzymes. In these reactions, a [4Fe-4S] cluster donates an electron to SAM, leading to the homolytic cleavage of the C5'-S bond and the formation of a 5'-deoxyadenosyl radical and methionine. This radical is a potent oxidant that initiates a wide range of chemical reactions. Upon abstracting a hydrogen atom from a substrate, the radical is quenched, yielding this compound as a stable byproduct.[4]

Figure 1: Generation of this compound by Radical SAM Enzymes.

The Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt

A prevalent salvage pathway for 5'-dAdo, particularly in bacteria, is the Dihydroxyacetone Phosphate (DHAP) shunt.[1][8] This pathway converts 5'-dAdo into metabolites that can enter central carbon metabolism. The key steps are:

-

Phosphorolysis or Nucleosidic Cleavage: 5'-dAdo is first cleaved to release adenine (B156593) and 5-deoxyribose or 5-deoxyribose-1-phosphate. This can be catalyzed by a 5'-methylthioadenosine phosphorylase (MTAP), which is often promiscuous and can act on 5'-dAdo, or by the sequential action of a nucleosidase and a kinase.[1][9]

-

Isomerization: 5-deoxyribose-1-phosphate is then isomerized to 5-deoxyribulose-1-phosphate.[9]

-

Aldol Cleavage: Finally, an aldolase (B8822740) cleaves 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499).[9]

DHAP can then enter glycolysis, and acetaldehyde can be further metabolized. In some pathogenic bacteria, such as extraintestinal pathogenic E. coli (ExPEC), the DHAP shunt enables the utilization of 5'-dAdo as a carbon and energy source for growth.[1][10][11]

Figure 2: The Dihydroxyacetone Phosphate (DHAP) Shunt for this compound Salvage.

Deamination Pathway

In some anaerobic organisms, such as the methanogen Methanocaldococcus jannaschii, an alternative pathway involving deamination exists.[12] This pathway is initiated by the enzyme this compound deaminase (DadD), which converts this compound to 5'-deoxyinosine.[12] This step is crucial in organisms lacking a conventional MTA/SAH nucleosidase.[12]

Synthesis of Bioactive Molecules

Intriguingly, some organisms utilize 5'-dAdo salvage to produce bioactive secondary metabolites. For example, the cyanobacterium Synechococcus elongatus can convert 5'-dAdo into 7-deoxysedoheptulose, a potent inhibitor of the shikimate pathway, giving it a competitive advantage.[2] This highlights that 5'-dAdo metabolism can be more than just a simple recycling mechanism.

Key Enzymes in this compound Metabolism

Several key enzymes are responsible for the metabolism of this compound. Their efficiency and substrate specificity are critical for maintaining low intracellular levels of this potentially toxic metabolite.

-

5'-Methylthioadenosine Phosphorylase (MTAP): This enzyme catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.[13] MTAP is a key enzyme in the methionine salvage pathway and is often promiscuous, capable of utilizing 5'-dAdo as a substrate.[14] In humans, MTAP is the principal source of free adenine.[15] The gene for MTAP is frequently deleted in various cancers, making it a significant target for cancer therapy.[5][6][7]

-

This compound Deaminase (DadD): This enzyme catalyzes the deamination of this compound to 5'-deoxyinosine.[12] It has a high substrate preference for this compound but can also act on other adenosine analogs to a lesser extent.[12]

-

5'-Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN): This enzyme hydrolyzes the N-glycosidic bond of MTA and S-adenosylhomocysteine (SAH). Some bacterial MTANs are also capable of processing 5'-dAdo.

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| 5'-Methylthioadenosine Phosphorylase (MTAP) | Rat Brain | 5'-Methylthioadenosine (MTA) | ~10 | Not Reported | Not Reported | [16] |

| This compound Deaminase (DadD) | Methanocaldococcus jannaschii | This compound | 14.0 ± 1.2 | Not Reported | 9.1 x 109 | [12] |

| MTAN (Rv0091) | Mycobacterium tuberculosis | This compound | 10.9 | Not Reported | Not Reported |

Table 2: Intracellular and Extracellular Concentrations of Related Metabolites

| Metabolite | Cell Type/Condition | Concentration | Reference(s) |

| 5'-Methylthioadenosine (MTA) | Melanoma cells lacking MTAP (intracellular) | Four-fold higher than in cells with MTAP | [17] |

| 5'-Methylthioadenosine (MTA) | Melanoma cells (extracellular) | ~140 nM | [18] |

| 5'-Methylthioadenosine (MTA) | HTM- cells (intracellular) | Significantly higher than HTM+ cells | [19] |

| 5'-Methylthioadenosine (MTA) | HTM- cells (extracellular) | Significantly higher than HTM+ cells | [19] |

Experimental Protocols

The study of this compound metabolism employs a range of biochemical and analytical techniques.

Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in biological samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen samples (e.g., plasma, cell lysates) on ice.

-

To 50 µL of the sample, add an internal standard (e.g., stable isotope-labeled 5'-dAdo).

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

HPLC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 252.1 -> 136.1).

-

Quantify the analyte by comparing its peak area to that of the internal standard.

-

Figure 3: Experimental Workflow for HPLC-MS/MS Quantification of this compound.

Enzyme Assay for 5'-Methylthioadenosine Phosphorylase (MTAP) Activity

Objective: To measure the enzymatic activity of MTAP using this compound as a substrate. This protocol is adapted from coupled spectrophotometric assays for phosphorylases.[13]

Methodology:

-

Principle: The phosphorolysis of 5'-dAdo by MTAP produces adenine. The adenine is then converted to hypoxanthine (B114508) by adenine deaminase (or is already present as hypoxanthine if the starting material was 5'-deoxyinosine). Hypoxanthine is then oxidized to uric acid by xanthine (B1682287) oxidase, a reaction that can be monitored by the increase in absorbance at 293 nm.

-

Reagents:

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

This compound (substrate)

-

Xanthine oxidase

-

Adenine deaminase (if starting with 5'-dAdo)

-

Enzyme source (e.g., purified MTAP or cell lysate)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 5'-dAdo, adenine deaminase, and xanthine oxidase.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of uric acid.

-

Relevance in Drug Development

The metabolic pathways involving this compound present several opportunities for therapeutic intervention, particularly in the fields of oncology and anti-infective drug discovery.

Targeting MTAP-Deficient Cancers

A significant portion of human cancers, including pancreatic, lung, and bladder cancers, as well as glioblastomas and leukemias, exhibit a deletion of the MTAP gene.[5][6][7] This genetic vulnerability creates a unique metabolic state that can be exploited. MTAP-deficient cells accumulate high levels of MTA and are more dependent on de novo purine synthesis.[6] Strategies to target this deficiency include:

-

Inhibition of de novo purine synthesis: MTAP-deficient cells are more sensitive to inhibitors of de novo purine synthesis, such as L-alanosine.[20]

-

Synthetic lethality with PRMT5 inhibitors: The accumulation of MTA in MTAP-deficient cells inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This creates a synthetic lethal relationship, where further inhibition of PRMT5 is selectively toxic to MTAP-deficient cancer cells.

-

Methionine restriction: Due to the inability to salvage methionine from MTA, MTAP-deficient cells are more susceptible to methionine deprivation.[6]

The combination of L-alanosine with this compound has been proposed as a therapeutic strategy for MTAP-deficient adult T-cell leukemia, where this compound can rescue normal cells but not the cancer cells from the toxic effects of L-alanosine.[20]

Anti-Infective Targets

The salvage pathways of this compound are also attractive targets for the development of novel anti-infective agents. Since some of these pathways are present in pathogenic bacteria but absent in humans, their inhibition could provide a selective means of killing the pathogen. For example, targeting the DHAP shunt in pathogenic E. coli could be a viable strategy.[1]

Conclusion

This compound is a metabolite of significant importance, bridging the worlds of radical-based enzymatic reactions and purine metabolism. Its efficient salvage is critical for cellular health, and the pathways responsible for its metabolism are emerging as promising targets for the development of new therapeutics. A thorough understanding of the enzymes, pathways, and regulatory mechanisms governing this compound metabolism, as outlined in this guide, is essential for researchers and drug development professionals seeking to exploit this knowledge for the advancement of human health. The continued investigation into the quantitative aspects of these pathways and the development of specific inhibitors will undoubtedly pave the way for novel and effective treatment strategies for a range of diseases.

References

- 1. Escherichia coli possessing the dihydroxyacetone phosphate shunt utilize 5′-deoxynucleosides for growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. This compound | C10H13N5O3 | CID 439182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are MTAP inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: current strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Utilization of 5’-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound deaminase - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. This compound metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The structure of human 5'-deoxy-5'-methylthioadenosine phosphorylase at 1.7 A resolution provides insights into substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Occurrence of 5'-deoxy-5'-methylthioadenosine phosphorylase in the mammalian CNS: distribution and kinetic studies on the rat brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemotherapy targeting methylthioadenosine phosphorylase (MTAP) deficiency in adult T cell leukemia (ATL) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Occurrence of 5'-Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxyadenosine (5'-dAdo) is a naturally occurring nucleoside analog that plays a crucial, yet often overlooked, role in cellular metabolism. Arising primarily as a byproduct of radical S-adenosyl-L-methionine (SAM) enzyme reactions, its accumulation can be toxic, leading to the evolution of intricate salvage pathways across all domains of life. This technical guide provides a comprehensive overview of the natural sources and occurrence of 5'-dAdo, detailing its presence in microorganisms, mammals, and plants. It further outlines the key metabolic pathways involved in its synthesis and degradation and provides detailed experimental protocols for its extraction and quantification, serving as a vital resource for researchers in drug development and the life sciences.

Introduction

This compound is a deoxyribonucleoside composed of an adenine (B156593) base attached to a 5'-deoxyribose sugar. It is structurally similar to adenosine (B11128) but lacks the 5'-hydroxyl group. This seemingly minor modification has significant biological implications. 5'-dAdo is primarily formed as a byproduct of the vast superfamily of radical SAM enzymes, which are involved in a myriad of essential biochemical transformations, including cofactor biosynthesis, DNA repair, and the synthesis of antibiotics and other secondary metabolites.

The accumulation of 5'-dAdo can lead to product inhibition of radical SAM enzymes, making its efficient removal critical for cellular homeostasis. Consequently, organisms have evolved diverse and efficient salvage pathways to either degrade 5'-dAdo or recycle its components. Understanding the natural occurrence and metabolism of 5'-dAdo is paramount for fields ranging from microbiology to drug discovery, as it can inform the development of novel antimicrobial agents, and provide insights into metabolic disorders.

Natural Occurrence of this compound

This compound is ubiquitously present in living organisms, a direct consequence of the widespread use of radical SAM enzymes.[1] While its presence is confirmed across bacteria, archaea, and eukarya, quantitative data on its intracellular concentrations are often limited.

Microorganisms

Microorganisms are a prominent source of 5'-dAdo due to their diverse and active metabolism, often rich in radical SAM-dependent pathways.

-

Escherichia coli : this compound is a known metabolite in E. coli.[2] Some extraintestinal pathogenic E. coli (ExPEC) strains can utilize 5'-dAdo as a carbon and energy source via the dihydroxyacetone phosphate (B84403) (DHAP) shunt.[3]

-

Saccharomyces cerevisiae : This model yeast species also produces 5'-dAdo as a metabolic byproduct.[2][4]

-

Synechococcus elongatus : In this cyanobacterium, 5'-dAdo is not only produced but is also part of a unique salvage pathway that leads to the synthesis of the bioactive compound 7-deoxysedoheptulose.[5]

-

Methanocaldococcus jannaschii : This thermophilic methanogen possesses a specific enzyme, this compound deaminase, for the metabolism of 5'-dAdo.

Mammals

In mammals, 5'-dAdo is a naturally occurring metabolite found in various cells and biofluids.

-

Human Urine and Blood : this compound has been detected in human urine and is expected to be present in blood, although quantitative data in healthy individuals are not well-established.

-

Mammalian Cell Lines : The metabolism of 5'-dAdo has been studied in various mammalian cell lines, including Chinese hamster ovary (CHO), Novikoff rat hepatoma, and HeLa cells, where it is rapidly cleaved.[6]

Plants and Food Sources

Information on the occurrence of 5'-dAdo in plants and food is still emerging. However, given the presence of radical SAM enzymes in plants, its existence is certain.

-

Food : this compound has been detected in a variety of fruits, including kiwi, pineapple, papaya, mango, and pomegranate, though quantitative data is not yet available.

Quantitative Data on this compound Occurrence

Quantitative analysis of 5'-dAdo is challenging due to its typically low intracellular concentrations and rapid turnover. The following table summarizes the available quantitative data.

| Natural Source | Sample Type | Concentration | Analytical Method | Reference |

| Synechococcus elongatus PCC 7942 | Culture Supernatant | Up to ~15 µM | GC-MS | [5] |

Biosynthesis and Metabolic Pathways

The primary route for this compound formation is through the activity of radical SAM enzymes. These enzymes utilize S-adenosyl-L-methionine to generate a highly reactive 5'-deoxyadenosyl radical, which initiates a wide range of biochemical reactions. In the process, the radical abstracts a hydrogen atom, leading to the formation of 5'-dAdo as a byproduct.[1]

Due to its inhibitory effects, cells have evolved several salvage pathways to manage 5'-dAdo levels.

Dihydroxyacetone Phosphate (DHAP) Shunt in Bacteria

A common pathway in bacteria for the metabolism of 5'-dAdo is the DHAP shunt.[1] This pathway converts 5'-dAdo into central metabolites.

References

5'-Deoxyadenosine: An In-depth Technical Guide on a Key Oxidized Nucleoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxyadenosine (5'-dAdo) is a crucial, yet often overlooked, oxidized nucleoside that plays a significant role in cellular metabolism and signaling. Generated primarily as a byproduct of the vast superfamily of radical S-adenosyl-L-methionine (SAM) enzymes, its accumulation can lead to product inhibition and cellular toxicity. Consequently, elaborate salvage pathways have evolved to recycle or degrade this molecule. This technical guide provides a comprehensive overview of this compound, with a focus on its generation, metabolic fate, and its emerging role as a scaffold in drug development. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound is a derivative of the canonical nucleoside adenosine (B11128), distinguished by the absence of a hydroxyl group at the 5' position of its ribose sugar. It is not a direct component of nucleic acids but arises from the activity of radical SAM enzymes, a diverse group of proteins that catalyze a wide range of biochemical transformations. These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates catalysis by abstracting a hydrogen atom from a substrate, which in turn produces this compound as a byproduct.[1][2]

The accumulation of this compound can be detrimental to cells, as it acts as an inhibitor of the very enzymes that produce it.[3][4] To counteract this, organisms have developed sophisticated salvage pathways to either recycle its components or convert it into less harmful metabolites. The study of this compound is gaining traction in the field of drug development, particularly in the design of inhibitors for methyltransferases, a class of enzymes often implicated in diseases such as cancer.[5]

Generation of this compound: The Radical SAM Enzyme Mechanism

The primary source of endogenous this compound is the catalytic cycle of radical SAM enzymes. These enzymes are involved in a vast array of metabolic processes, including cofactor biosynthesis, DNA repair, and the synthesis of antibiotics.[6] The core of their mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM.

The catalytic cycle begins with the one-electron reduction of a [4Fe-4S] cluster within the enzyme's active site. This reduced cluster then donates an electron to the sulfonium (B1226848) ion of SAM, which is coordinated to the unique fourth iron atom of the cluster. This electron transfer induces the homolytic cleavage of the C5'-S bond of SAM, resulting in the formation of methionine and the highly reactive 5'-deoxyadenosyl radical.[7] This radical then abstracts a hydrogen atom from the substrate, initiating the specific reaction catalyzed by the enzyme and generating this compound as a stable byproduct. A key organometallic intermediate, termed Ω, has been identified where the 5'-carbon of the adenosyl moiety is covalently bound to the unique iron of the [4Fe-S] cluster.[4]

Metabolic Fate of this compound: Salvage Pathways

To prevent the toxic accumulation of this compound, cells have evolved efficient salvage pathways. These pathways vary between organisms but generally involve the cleavage of the glycosidic bond to separate the adenine (B156593) base from the 5-deoxyribose sugar.

The DHAP Shunt Pathway

A prominent salvage pathway, particularly in bacteria, is the dihydroxyacetone phosphate (B84403) (DHAP) shunt.[1][3] This pathway can be carried out by a dedicated set of enzymes (DrdK, DrdI, and DrdA) or by promiscuous enzymes from the methionine salvage pathway (MtnP/MtnN, MtnK, MtnA, and MtnB).[1][3] The general steps are as follows:

-

Phosphorylation/Phosphorolysis: this compound is converted to 5-deoxyribose-1-phosphate (d-R1P). This can be achieved either by a phosphorylase that directly cleaves the glycosidic bond with the addition of inorganic phosphate or by the sequential action of a nucleosidase and a kinase.

-

Isomerization: d-R1P is isomerized to 5-deoxyribulose-1-phosphate.

-

Aldol Cleavage: 5-deoxyribulose-1-phosphate is cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and acetaldehyde.

Deamination Pathway

In some organisms, such as the archaeon Methanocaldococcus jannaschii, an alternative pathway involving deamination exists. The enzyme this compound deaminase (DadD) catalyzes the conversion of this compound to 5'-deoxyinosine.[8] This product can then be further metabolized.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions involving this compound.

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound

| Enzyme | Organism | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |

| This compound Deaminase (DadD) | Methanocaldococcus jannaschii | This compound | 14.0 ± 1.2 | 9.1 x 109 | [8] |

| 5'-Methylthioadenosine Phosphorylase | Rat Brain | 5'-Deoxy-5'-methylthioadenosine | ~10 | Not Reported | [9] |

Table 2: Inhibition of Radical SAM Enzymes by this compound

| Enzyme | Organism | IC50 (µM) | Reference |

| Various Radical SAM Enzymes | Various | Not Quantitatively Reported | [3][4] |

Note: While this compound is a known inhibitor of radical SAM enzymes, specific IC50 values are not widely reported in the literature and represent an area for further investigation.

Role in Drug Development

The adenosine scaffold is a common motif in many biologically active molecules and approved drugs.[5] Derivatives of this compound are being explored as inhibitors of various enzymes, particularly methyltransferases, which are attractive targets for cancer therapy. By modifying the 5' position, researchers can generate libraries of compounds with diverse functionalities that can be screened for inhibitory activity against these enzymes.[5]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of this compound in biological samples.

1. Sample Preparation (Cell Lysate) a. Harvest cells and wash with ice-cold PBS. b. Lyse cells using a suitable buffer (e.g., 70% methanol). c. Centrifuge to pellet cellular debris. d. Collect the supernatant containing the metabolites. e. For complex samples, solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]

2. LC-MS/MS Analysis a. Chromatography:

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from low to high organic phase to ensure separation from other nucleosides. b. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard should be optimized on the instrument being used.

Fluorescence Polarization Assay for Methyltransferase Inhibitor Screening

This assay is used to identify compounds that inhibit the binding of a fluorescently labeled ligand to a methyltransferase.

1. Reagents and Materials a. Methyltransferase of interest. b. Fluorescently labeled ligand (e.g., a fluorescent SAM analog). c. This compound derivatives (or other test compounds). d. Assay buffer (e.g., 25 mM Tris, 50 mM KCl, 0.01% Tween, pH 7.5). e. 384-well black microplates.

2. Assay Procedure a. Add a fixed concentration of the methyltransferase to the wells of the microplate. b. Add varying concentrations of the this compound derivatives (or other test inhibitors). c. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Add a fixed concentration of the fluorescently labeled ligand to all wells. e. Incubate for another defined period (e.g., 30 minutes) to reach binding equilibrium. f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

3. Data Analysis a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biological effects of this compound.

Conclusion

This compound, once considered merely a metabolic byproduct, is now recognized as a molecule of significant biological importance. Its role as a product and inhibitor of the vast family of radical SAM enzymes places it at a critical juncture in cellular metabolism. The elucidation of its salvage pathways has provided insights into metabolic robustness and adaptability. Furthermore, the growing interest in this compound and its derivatives as scaffolds for drug development, particularly for targeting methyltransferases, highlights its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research into this fascinating and increasingly relevant oxidized nucleoside.

References

- 1. Pyruvate formate-lyase activating enzyme: The catalytically active 5'-deoxyadenosyl radical caught in the act of H-atom abstraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A dehydroalanyl residue can capture the 5'-deoxyadenosyl radical generated from S-adenosylmethionine by pyruvate formate-lyase-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotin synthase - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. The Elusive 5′-Deoxyadenosyl Radical: Captured and Characterized by Electron Paramagnetic Resonance and Electron Nuclear Double Resonance Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 5'-Deoxyadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxyadenosine (5'-dAdo), a naturally occurring nucleoside analog, is a crucial component in a variety of biological processes. It is primarily known as a byproduct of reactions catalyzed by the vast superfamily of radical S-adenosyl-L-methionine (SAM) enzymes. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates a wide range of biochemical transformations by abstracting a hydrogen atom from a substrate, which subsequently leads to the formation of 5'-dAdo.[1] The study of 5'-dAdo and its enzymatic synthesis is critical for understanding the mechanisms of these radical-mediated reactions and for the development of novel therapeutics targeting these pathways.

This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic synthesis of this compound. It details the primary enzymatic routes, offers experimental protocols, presents quantitative data for comparison, and includes visualizations of the key pathways and workflows.

Core Enzymatic Strategies for this compound Synthesis

The enzymatic production of this compound can be approached through two main strategies:

-

Harnessing Radical SAM Enzyme Activity: This is the most prevalent and natural route for 5'-dAdo formation. By providing a suitable radical SAM enzyme with its substrate and the necessary cofactors, 5'-dAdo is generated as a direct consequence of the enzyme's catalytic cycle. While often a byproduct, reaction conditions can be optimized to favor its production.

-

Reversal of Phosphorolytic Cleavage: Enzymes such as Purine (B94841) Nucleoside Phosphorylase (PNP) and 5'-Methylthioadenosine Phosphorylase (MTAP) catalyze the reversible phosphorolysis of purine nucleosides.[2][3] By providing a high concentration of adenine (B156593) and a 5-deoxyribose-1-phosphate donor, the reverse reaction can be driven to synthesize 5'-dAdo.

I. Synthesis via Radical SAM Enzyme Activity

The fundamental principle of this method is the reductive cleavage of S-adenosyl-L-methionine (SAM) by a radical SAM enzyme to produce a 5'-deoxyadenosyl radical, which is subsequently converted to 5'-dAdo. The choice of a specific radical SAM enzyme and its substrate can influence the efficiency of 5'-dAdo production. For preparative purposes, a system where 5'-dAdo is a major product is desirable.

Signaling Pathway of Radical SAM Enzyme Action

Caption: General mechanism of this compound formation by a Radical SAM enzyme.

Experimental Protocol: Synthesis using QueE Radical SAM Enzyme

This protocol is adapted from studies on the 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), a well-characterized radical SAM enzyme.[1]

Materials:

-

QueE enzyme

-

S-Adenosyl-L-methionine (SAM)

-

6-carboxy-5,6,7,8-tetrahydropterin (CPH4) as substrate

-

Sodium Dithionite (DT) as a reducing agent

-

Potassium Phosphate (B84403) (KPi) buffer, pH 7.4

-

Magnesium Sulfate (MgSO₄)

-

Deuterium Oxide (D₂O) for isotopic labeling studies (optional)

-

Trifluoroacetic acid (TFA) for quenching

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

Procedure:

-

Reaction Setup: In an anaerobic environment (e.g., a glove box), prepare the reaction mixture in a final volume of 1 mL.

-

Combine the following components in the specified final concentrations:

-

50 mM KPi buffer, pH 7.4

-

2 mM MgSO₄

-

25 µM QueE enzyme

-

2 mM CPH₄ (substrate)

-

2 mM SAM

-

-

Initiation: Initiate the reaction by adding 2 mM sodium dithionite.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding an equal volume of 10% (v/v) TFA.

-

Clarification: Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Purification and Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtrate by HPLC on a C18 column.

-

Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the 5'-dAdo peak.

-

Lyophilize the collected fractions to obtain purified 5'-dAdo.

-

Quantitative Data

The yield of 5'-dAdo can vary significantly depending on the specific radical SAM enzyme, substrate, and reaction conditions. In many cases, 5'-dAdo is a byproduct, and its formation may not be stoichiometric with substrate conversion.

| Enzyme | Substrate | Reductant | SAM Concentration | 5'-dAdo Yield | Reference |

| QueE | CPH₄ | Sodium Dithionite | 2 mM | Not reported as preparative yield | [1] |

II. Synthesis via Reversible Phosphorolysis

This method utilizes the reversibility of the reaction catalyzed by nucleoside phosphorylases. 5'-Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway and has been shown to act on 5'-dAdo.[3] Similarly, purine nucleoside phosphorylase (PNP) can catalyze the synthesis of nucleosides from the corresponding base and a ribose-1-phosphate (B8699412) donor.

Workflow for Synthesis via Purine Nucleoside Phosphorylase

Caption: Workflow for the synthesis of 5'-dAdo using Purine Nucleoside Phosphorylase.

Experimental Protocol: Synthesis using 5'-Methylthioadenosine Phosphorylase (Conceptual)

Materials:

-

Purified 5'-Methylthioadenosine Phosphorylase (MTAP)

-

Adenine

-

5-Deoxyribose-1-phosphate (can be synthesized enzymatically)[4]

-

Phosphate buffer (e.g., potassium phosphate), pH ~7.4

-

HPLC system for analysis and purification

Procedure:

-

Substrate Preparation: Synthesize or procure 5-Deoxyribose-1-phosphate.

-

Reaction Setup: Combine adenine and 5-Deoxyribose-1-phosphate in a phosphate buffer at a pH optimal for MTAP activity (typically around 7.4).

-

Enzyme Addition: Add a catalytic amount of purified MTAP to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C), monitoring the progress by HPLC.

-

Work-up and Purification: Once equilibrium is reached or the desired conversion is achieved, stop the reaction (e.g., by heat inactivation or addition of a denaturant). Purify the 5'-dAdo from the reaction mixture using reverse-phase HPLC as described in the previous protocol.

Quantitative Data

Kinetic parameters for the phosphorolysis reaction catalyzed by human placental MTAP have been determined. These values can inform the design of a synthetic reaction.

| Substrate | Kₘ (µM) | Reference |

| Adenine | 23 | |

| 5-Methylthioribose 1-phosphate | 8 |

Note: The Kₘ for 5-Deoxyribose-1-phosphate is not specified but is expected to be in a similar range to 5-Methylthioribose 1-phosphate.

Characterization of Enzymatically Synthesized this compound

The identity and purity of the synthesized 5'-dAdo should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Co-elution with an authentic standard of 5'-dAdo provides initial confirmation.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion for 5'-dAdo (C₁₀H₁₃N₅O₃, [M+H]⁺ = 252.1091).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural confirmation. The spectra should be compared with those of a known standard or with published data.

Conclusion

The enzymatic synthesis of this compound offers a highly specific and potentially scalable method for producing this important nucleoside. The primary route through the activity of radical SAM enzymes, while often yielding 5'-dAdo as a byproduct, can be harnessed for its production. A second promising, though less explored, avenue involves the reverse phosphorolytic activity of enzymes like 5'-methylthioadenosine phosphorylase. Further research into optimizing these enzymatic systems for preparative-scale synthesis will be valuable for providing researchers with a reliable source of 5'-dAdo for a wide range of applications, from mechanistic studies of enzymes to the development of new therapeutic agents.

References

- 1. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of this compound formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5'-Deoxyadenosine in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxyadenosine (5'-dAdo), a nucleoside derivative, is increasingly recognized for its significant role in cellular metabolism and enzyme regulation. Primarily known as a byproduct of the vast superfamily of radical S-adenosyl-L-methionine (SAM) enzymes, its accumulation can lead to potent feedback inhibition, impacting a wide range of biological pathways. This technical guide provides an in-depth exploration of the mechanisms of 5'-dAdo-mediated enzyme inhibition, details the specific enzymes affected, presents quantitative inhibition data, and outlines relevant experimental protocols. Furthermore, it visualizes the core biochemical pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: The Dual Nature of this compound

This compound is a naturally occurring nucleoside composed of an adenine (B156593) base attached to a deoxyribose sugar, lacking a hydroxyl group at the 5' position. Its primary endogenous source is the catalytic cycle of radical SAM enzymes, which are ubiquitous across all domains of life.[1] These enzymes utilize S-adenosyl-L-methionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical, a key intermediate in a vast number of biochemical transformations, including cofactor biosynthesis, DNA repair, and post-translational modifications.[2][3] Upon hydrogen atom abstraction from a substrate, this radical is quenched to form 5'-dAdo.[4]

While essential for radical SAM enzyme function, the accumulation of 5'-dAdo is toxic and acts as a product inhibitor for these very enzymes.[1] This feedback inhibition necessitates the existence of specific salvage pathways to either recycle or degrade 5'-dAdo, preventing metabolic disruption.[1][5] The inhibitory properties of 5'-dAdo and its synthetic analogs are not limited to radical SAM enzymes; they have been shown to modulate the activity of other key enzymes, making them intriguing molecules for therapeutic development.

Mechanism of Enzyme Inhibition by this compound

The primary mechanism by which 5'-dAdo inhibits radical SAM enzymes is through product inhibition . In this classic feedback loop, the accumulation of the product (5'-dAdo) in the enzyme's active site prevents the binding of the substrate (SAM), thereby halting the catalytic cycle.[1] This is a critical regulatory mechanism to control the flux of radical-based reactions.